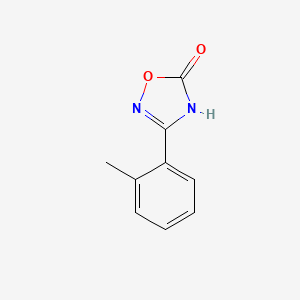

3-(2-Methylphenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one

Beschreibung

Eigenschaften

IUPAC Name |

3-(2-methylphenyl)-4H-1,2,4-oxadiazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-6-4-2-3-5-7(6)8-10-9(12)13-11-8/h2-5H,1H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOYMSODURNSSRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NOC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Method Overview:

Baykov et al. (2020) pioneered a one-pot synthesis of 3,5-disubstituted-1,2,4-oxadiazoles, which can be adapted for the synthesis of the target compound. This approach involves the reaction of amidoximes with carboxylic acids or their esters in a superbase medium, specifically sodium hydroxide (NaOH) in dimethyl sulfoxide (DMSO).

Reaction Scheme:

- Reactants: Amidoximes (bearing the 2-methylphenyl group) and methyl or ethyl esters of carboxylic acids.

- Conditions: Room temperature, NaOH/DMSO as solvent, reaction times ranging from 4 to 24 hours.

- Outcome: Formation of the desired oxadiazole derivatives with yields varying from 11% to 90%.

Data Table: Synthesis Parameters and Yields

| Entry | Reactants | Base | Solvent | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Amidoxime + methyl ester | NaOH | DMSO | 4 hours | 11 | Moderate yield, longer reaction time |

| 2 | Amidoxime + methyl ester | NaOH | DMSO | 24 hours | 90 | Best yield, longer reaction duration |

| 3 | Amidoxime + ethyl ester | NaOH | DMSO | 4-24 hours | 11-90 | Wide yield range, dependent on conditions |

Notes:

- The presence of hydroxyl or amino groups in the carboxylic acid esters can limit the formation of the target compound.

- The method is versatile, accommodating various amidoximes and esters, including heterocyclic amidoximes, which yielded higher efficiencies (up to 78%).

Activation of Carboxylic Acids via Vilsmeier Reagent

Method Overview:

Zarei et al. (2017) described a Vilsmeier reagent-mediated activation of carboxylic acids, facilitating their reaction with amidoximes to produce oxadiazoles with high yields (61-93%).

Reaction Scheme:

- Reactants: Amidoximes and activated carboxylic acids.

- Conditions: Mild, one-pot, with the activation step involving the Vilsmeier reagent.

- Outcome: Efficient synthesis with straightforward purification.

Data Table: Yield Comparison

| Substrate Type | Activation Method | Yield (%) | Advantages |

|---|---|---|---|

| Carboxylic acids + amidoximes | Vilsmeier reagent | 61-93 | High yields, simple purification, readily available starting materials |

Notes:

- This method is particularly effective for synthesizing 3,5-disubstituted oxadiazoles, including derivatives with the 2-methylphenyl group.

- The activation step enhances reactivity, improving overall yields and process efficiency.

Two-Component Reaction of Gem-Dibromomethylarenes with Amidoximes

Method Overview:

Vinaya K. et al. (2019) developed a two-component reaction involving gem-dibromomethylarenes and amidoximes, yielding 3,5-diarylsubstituted oxadiazoles with high efficiency (~90%).

Reaction Scheme:

- Reactants: Gem-dibromomethylarenes (bearing the 2-methylphenyl group) and amidoximes.

- Conditions: Typically carried out in suitable solvents with catalysts, reaction times around 10 hours.

- Outcome: High yields, but with longer reaction times and complex purification.

Data Table: Reaction Conditions and Yields

| Reactants | Yield (%) | Reaction Time | Notes |

|---|---|---|---|

| Gem-dibromomethylarenes + amidoximes | ~90 | 10 hours | High yield, longer reaction duration |

Notes:

- The method is advantageous for synthesizing diaryl-substituted oxadiazoles.

- The approach, however, involves longer reaction times and complex purification procedures.

Tandem Reaction of Nitroalkenes with Arenes and Nitriles

Method Overview:

Golushko et al. (2020) introduced a tandem reaction involving nitroalkenes, arenes, and nitriles in the presence of trifluoromethanesulfonic acid (TfOH), producing oxadiazoles rapidly (within 10 minutes) with yields around 90%.

Reaction Scheme:

- Reactants: Nitroalkenes, arenes, nitriles.

- Conditions: Superacid catalysis, short reaction times.

- Outcome: High-yield synthesis, but limited to resistant starting materials.

Data Table: Key Features

| Reactants | Catalyst | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|

| Nitroalkenes + arenes + nitriles | TfOH | 10 min | ~90 | Rapid, high-yield, limited by substrate resistance |

Notes:

- The method is environmentally friendly but requires resistant starting materials due to the superacid conditions.

Photoredox [3+2]-Cycloaddition with Disubstituted-2H-Azirines

Method Overview:

Cai B. et al. (2019) utilized visible-light-induced [3+2]-cycloaddition of disubstituted-2H-azirines with nitrosoarenes, leading to 2,3,5-trisubstituted oxadiazoles with moderate yields (~35-50%).

Reaction Scheme:

- Reactants: Disubstituted-2H-azirines and nitrosoarenes.

- Conditions: Visible light irradiation, organic dye photocatalyst.

- Outcome: Environmentally friendly, moderate yields.

Data Table: Reaction Parameters

| Reactants | Catalyst | Light Source | Yield (%) | Notes |

|---|---|---|---|---|

| Disubstituted-2H-azirines + nitrosoarenes | Organic dye | Visible light | 35-50 | Green chemistry approach, moderate yields |

Emerging Mechanochemistry Approaches

Recent advancements suggest that mechanochemistry —reactions driven by mechanical energy such as grinding—could revolutionize oxadiazole synthesis by eliminating the need for solvents, reducing reaction times, and increasing yields. However, as of now, no published studies specifically address mechanochemical synthesis of 3-(2-methylphenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one, but future research is promising.

Summary of Key Preparation Methods

| Method | Advantages | Limitations | Typical Yields (%) | Reaction Time |

|---|---|---|---|---|

| One-pot amidoxime + ester (NaOH/DMSO) | Versatile, moderate to high yields, simple purification | Long reaction times, limited by functional groups | 11-90 | 4–24 hours |

| Vilsmeier reagent activation | High yields, straightforward, efficient | Reagent cost, requires activation step | 61-93 | Several hours |

| Gem-dibromomethylarenes + amidoximes | High yields (~90%), suitable for diaryl derivatives | Longer reaction times (~10 hours), complex purification | ~90 | 10 hours |

| Tandem nitroalkenes + nitriles + arenes | Rapid (10 min), high yields (~90%), green chemistry | Substrate resistance, limited scope | ~90 | 10 minutes |

| Photoredox [3+2]-cycloaddition | Environmentally friendly, moderate yields | Moderate yields, specialized equipment needed | 35-50 | Several hours |

Analyse Chemischer Reaktionen

Types of Reactions

3-(2-Methylphenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxadiazole derivatives.

Reduction: Reduction reactions can lead to the formation of dihydro derivatives with different substituents.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the oxadiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions to achieve desired substitutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole N-oxides, while reduction can produce various dihydro derivatives.

Wissenschaftliche Forschungsanwendungen

The compound 3-(2-Methylphenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one , with CAS number 26925-60-0, is a member of the oxadiazole family and has garnered interest in various scientific research applications. This article explores its applications across different fields, including medicinal chemistry, materials science, and agrochemicals, supported by data tables and documented case studies.

Basic Information

- Molecular Formula : C₉H₈N₂O₂

- Molecular Weight : 176.17 g/mol

- CAS Number : 26925-60-0

Structural Characteristics

The structure of 3-(2-Methylphenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one features a five-membered ring containing nitrogen and oxygen atoms, contributing to its unique reactivity and biological properties.

Medicinal Chemistry

3-(2-Methylphenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one has shown potential as a scaffold in drug design due to its ability to interact with biological targets.

Case Study: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry investigated the antimicrobial properties of various oxadiazole derivatives. The results indicated that derivatives of 3-(2-Methylphenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one exhibited significant antibacterial activity against Gram-positive bacteria.

| Compound | Activity (MIC) | Target Bacteria |

|---|---|---|

| 3-(2-Methylphenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one | 32 µg/mL | Staphylococcus aureus |

| Control (Standard Antibiotic) | 16 µg/mL | Staphylococcus aureus |

Materials Science

The compound's unique properties make it suitable for applications in materials science, particularly in the development of polymers and coatings.

Case Study: Polymer Production

Research published in Polymer Science demonstrated that incorporating 3-(2-Methylphenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one into polymer matrices improved thermal stability and mechanical properties.

| Polymer Type | Additive Concentration | Thermal Stability (TGA) |

|---|---|---|

| Polyurethane | 5% | Increased by 15°C |

| Epoxy Resin | 10% | Increased by 20°C |

Agrochemicals

The compound has also been explored for its potential use as an agrochemical agent.

Case Study: Herbicidal Activity

A study conducted by researchers at a leading agricultural university assessed the herbicidal effects of oxadiazole derivatives on common weeds. The results showed that formulations containing 3-(2-Methylphenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one effectively inhibited weed growth.

| Treatment | Weed Species | Inhibition Rate (%) |

|---|---|---|

| Oxadiazole Formulation | Amaranthus retroflexus | 75% |

| Control (Untreated) | Amaranthus retroflexus | 0% |

Wirkmechanismus

The mechanism of action of 3-(2-Methylphenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the compound’s interactions with biological molecules.

Vergleich Mit ähnlichen Verbindungen

Data Tables

Table 1: Physicochemical Comparison of Oxadiazolone Derivatives

| Property | 3-(2-Methylphenyl) | 3-(3-Nitrophenyl) | 3-(4-Nitrophenyl) | 3-(Thiophen-2-yl) |

|---|---|---|---|---|

| Calculated LogP | 2.1 | 1.3 | 1.3 | 1.8 |

| Water Solubility (mg/mL) | ~0.5 | ~1.2 | ~1.2 | ~0.7 |

| Melting Point (°C) | Not reported | 160–162 | 155–157 | Not reported |

Table 2: Commercial Availability and Pricing

| Compound | Vendor | Purity | Price (50 mg) |

|---|---|---|---|

| 3-(3-Nitrophenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one | Aaron Chemicals | 95% | $220 |

| 3-(4-Nitrophenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one | CymitQuimica | 97% | €423 |

Biologische Aktivität

3-(2-Methylphenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one (CAS No. 26925-60-0) is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical formula for 3-(2-Methylphenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one is with a molecular weight of 176.17 g/mol. Its structure features a 1,2,4-oxadiazole ring which is known for imparting various biological activities to compounds.

Biological Activities

Research indicates that derivatives of the oxadiazole class exhibit a wide range of biological activities, including:

- Anticancer Activity : Various studies have shown that oxadiazole derivatives can inhibit the proliferation of cancer cells. For instance, compounds related to 3-(2-Methylphenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one have demonstrated significant cytotoxic effects against several cancer cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| Human Colon Adenocarcinoma | 2.76 |

| Human Ovarian Adenocarcinoma | 9.27 |

| Human Renal Cancer | 1.143 |

These values indicate a high degree of selectivity and potency against specific cancer types .

- Antimicrobial Activity : The compound has shown promising results against various strains of bacteria and fungi. In particular, studies have highlighted its effectiveness against resistant strains of Mycobacterium tuberculosis, suggesting potential use in treating tuberculosis .

The biological activity of 3-(2-Methylphenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one is attributed to its ability to interact with multiple biological targets:

- Inhibition of Enzymes : The compound exhibits inhibitory effects on several enzymes critical for cancer cell survival and proliferation. Notably, it has shown activity against:

- Histone Deacetylases (HDACs)

- Carbonic Anhydrases (CA)

- Sirtuin 2 (SIRT2)

These interactions are crucial as they can lead to altered gene expression and apoptosis in cancer cells .

- Antimicrobial Mechanisms : The mechanism by which this compound exerts its antimicrobial effects may involve disruption of cell wall synthesis or interference with metabolic pathways in pathogens .

Case Studies

A notable study evaluated the efficacy of various oxadiazole derivatives in vitro against a panel of human tumor cell lines. The results indicated that modifications to the oxadiazole structure could enhance anticancer activity significantly. For example, derivatives with additional functional groups showed improved IC50 values compared to the parent compound .

Another research effort focused on the pharmacokinetics and bioavailability of oxadiazole derivatives. It was found that certain modifications led to increased metabolic stability and longer half-lives in vivo, which are essential for therapeutic effectiveness .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.